2,4,6-Trichloro-8-fluoro-quinazoline
CAS No.:
Cat. No.: VC13818096
Molecular Formula: C8H2Cl3FN2
Molecular Weight: 251.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H2Cl3FN2 |
|---|---|
| Molecular Weight | 251.5 g/mol |
| IUPAC Name | 2,4,6-trichloro-8-fluoroquinazoline |
| Standard InChI | InChI=1S/C8H2Cl3FN2/c9-3-1-4-6(5(12)2-3)13-8(11)14-7(4)10/h1-2H |
| Standard InChI Key | GPQONCYLOZJSQH-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C2=C1C(=NC(=N2)Cl)Cl)F)Cl |
| Canonical SMILES | C1=C(C=C(C2=C1C(=NC(=N2)Cl)Cl)F)Cl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The quinazoline core consists of a benzene ring fused to a pyrimidine ring, with nitrogen atoms at positions 1 and 3. Substitution patterns significantly influence electronic distribution and steric effects. In 2,4,6-trichloro-8-fluoroquinazoline, the chlorine atoms at positions 2, 4, and 6 create strong electron-withdrawing effects, while the fluorine at position 8 further polarizes the aromatic system. This arrangement enhances electrophilic substitution susceptibility at specific positions, such as the 5th and 7th carbons .
Synthesis and Manufacturing
Precursor Selection
Synthesis typically begins with a quinazolin-4(3H)-one precursor. For example, 2-aryl-6,8-dibromoquinazolin-4(3H)-ones have been prepared via cyclocondensation of 3,5-dibromobenzamide with aldehydes using iodine as a dual catalyst and oxidant . Adapting this method, 2,4,6-trichloro-8-fluoroquinazoline could be synthesized from a fluorinated anthranilic acid derivative.
Chlorination and Fluorination
Chlorination of the quinazolinone intermediate is often achieved using POCl₃ or SOCl₂ in the presence of catalysts like DMF. For instance, treatment of 2-aryl-6,8-dibromoquinazolin-4(3H)-ones with thionyl chloride (SOCl₂) yields 4-chloroquinazolines in high purity . Fluorination at the 8th position may involve electrophilic fluorinating agents (e.g., Selectfluor) or nucleophilic displacement of a nitro group using KF.
Purification and Characterization
Crude products are purified via column chromatography or recrystallization. Analytical techniques such as ¹H/¹³C NMR, HRMS, and X-ray crystallography confirm structure and purity. The electron-deficient nature of the compound likely results in distinct spectroscopic signatures, such as downfield-shifted aromatic protons in NMR .
Chemical Reactivity and Functionalization
Nucleophilic Aromatic Substitution (NAS)
The chlorine atoms at positions 2, 4, and 6 are activated toward NAS due to the electron-withdrawing effects of adjacent substituents. For example, reaction with amines or alkoxides could yield 2,4,6-triamino- or 2,4,6-trialkoxyquinazoline derivatives. The fluorine at position 8, being a poor leaving group, remains intact under mild conditions but may participate in harsh fluorination reactions .
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions enable further functionalization:
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Suzuki-Miyaura Coupling: Arylboronic acids can replace bromine or iodine substituents. For instance, 2-aryl-6,8-dibromo-4-chloroquinazolines undergo Suzuki coupling with arylboronic acids to form triarylquinazolines .
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Sonogashira Coupling: Terminal alkynes react with halogenated quinazolines to introduce alkynyl groups, enhancing π-conjugation for optoelectronic applications .
Table 2: Representative Reactions of Halogenated Quinazolines
| Reaction Type | Reagents | Product | Application |
|---|---|---|---|
| Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄ | Triarylquinazoline | Kinase inhibitor scaffolds |
| Sonogashira Coupling | Phenylacetylene, CuI | Alkynylquinazoline | Fluorescent probes |
| NAS with Amines | Ammonia, EtOH | Aminoquinazoline | Antimicrobial agents |
Applications in Pharmaceutical Research
Kinase Inhibition
Quinazoline derivatives are prominent in kinase inhibitor development. The trichloro-fluoro substitution pattern in 2,4,6-trichloro-8-fluoroquinazoline may mimic ATP-binding motifs, enabling competitive inhibition of kinases like EGFR or Aurora A. Analogous compounds exhibit IC₅₀ values in the low micromolar range against cancer cell lines .
Antimicrobial Activity
Halogenated quinazolines demonstrate broad-spectrum antimicrobial properties. The fluorine atom enhances membrane permeability, while chlorine substituents increase electrophilicity, disrupting microbial enzymatic activity. Preliminary studies on similar compounds show MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli.
Material Science Applications
The planar, conjugated structure of 2,4,6-trichloro-8-fluoroquinazoline makes it suitable for optoelectronic materials. Derivatives with extended π-systems exhibit tunable photoluminescence, with emission maxima in the 450–600 nm range, applicable in OLEDs and sensors .
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